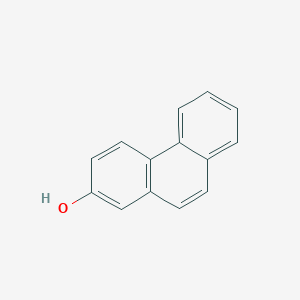

Phenanthren-2-ol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

phenanthren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWLZGITFNGGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052722 | |

| Record name | Phenanthren-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-55-0 | |

| Record name | 2-Hydroxyphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthren-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenanthrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthren-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthren-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENANTHREN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZU8H3H6VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Phenanthren 2 Ol and Its Derivatives

Established Synthetic Pathways for Phenanthrene (B1679779) Nucleus Derivatization

Several classical named reactions have been historically significant in the synthesis of the phenanthrene core structure, which can then be further modified to yield phenanthren-2-ol and its derivatives.

Bardhan-Sengupta Synthesis

The Bardhan-Sengupta synthesis is considered a classic method for fabricating the phenanthrene ring system. ias.ac.inquimicaorganica.org Developed by Jogendra C. Bardhan and Suresh C. Sengupta, this reaction sequence is still regarded as one of the convenient approaches for constructing this nucleus. ias.ac.in The synthesis typically involves the cyclodehydration of a substituted cyclohexanol (B46403) derivative. ias.ac.inwikipedia.org

The initial step often involves the condensation of a β-phenylethyl halide with a cyclic β-keto ester, such as ethyl cyclohexanone-2-carboxylate. ias.ac.inzenodo.org This is followed by hydrolysis and decarboxylation to yield a 2-β-phenylethylcyclohexanone. ias.ac.in Reduction of the ketone provides the corresponding cyclohexanol, which undergoes cyclodehydration with a strong dehydrating agent like phosphorus pentoxide (P₂O₅) to form an octahydrophenanthrene. ias.ac.inwikipedia.org Subsequent dehydrogenation, historically carried out using selenium, leads to the fully aromatic phenanthrene system. ias.ac.inwikipedia.org

A modification of the Bardhan-Sengupta synthesis aimed to eliminate the troublesome hydrolysis step of alkylated ketoesters and prevent spirane formation during cyclization. This involved the alkylation of 2-carbethoxycyclohexanone or 4-methoxy-2-carbethoxycyclohexanone with β-arylethyl bromides, followed by reaction with methylmagnesium iodide and then sulfuric acid to synthesize octahydrophenanthrenes with an angular carboxyl group. acs.org Aromatization of these octahydrophenanthrenes resulted in the loss of the angular carboxyl group. acs.org

Data Table: Key Steps in a Modified Bardhan-Sengupta Synthesis

| Step | Reactants | Reagents/Conditions | Product |

| Alkylation | 2-carbethoxycyclohexanone or 4-methoxy-2-carbethoxycyclohexanone, β-arylethyl bromides | - | Alkylated ketoester |

| Grignard Reaction | Alkylated ketoester | Methylmagnesium iodide | Intermediate |

| Cyclization/Dehydration | Intermediate | Sulfuric acid | Octahydrophenanthrene with angular carboxyl group |

| Aromatization | Octahydrophenanthrene with angular carboxyl group | Dehydrogenation (e.g., Se) | Phenanthrene |

Haworth Synthesis

The Haworth synthesis is another widely used method for the construction of the phenanthrene ring system, often starting from naphthalene (B1677914). quimicaorganica.orgiptsalipur.org This method is based on Friedel-Crafts acylation reactions. quimicaorganica.org

The typical Haworth synthesis involves the Friedel-Crafts acylation of naphthalene with succinic anhydride (B1165640) to form a β-naphthoylpropionic acid. quimicaorganica.org To favor acylation at the beta (C2) position of naphthalene, the reaction is usually carried out at temperatures above 60 °C. quimicaorganica.org The resulting keto acid is then reduced, often using Clemmensen reduction (Zn-Hg/HCl), to yield a phenylbutanoic acid derivative. iptsalipur.org Intramolecular cyclization of this acid, typically catalyzed by polyphosphoric acid or sulfuric acid, forms a tetralone intermediate. iptsalipur.org Subsequent reduction of the ketone and dehydrogenation (e.g., with palladium on carbon at high temperatures) furnishes the aromatic phenanthrene. iptsalipur.org

A drawback of the Haworth synthesis is that the final cyclization step to form the third ring fused to naphthalene may not be entirely selective, potentially leading to the formation of isomers. quimicaorganica.org However, modifications to the basic scheme, such as using substituted naphthalenes or succinic anhydrides, allow for the synthesis of substituted phenanthrenes with substituents in known positions. spcmc.ac.innowgonggirlscollege.co.in

Data Table: General Haworth Synthesis Pathway to Phenanthrene

| Step | Reactants | Reagents/Conditions | Product |

| Acylation | Naphthalene, Succinic anhydride | Friedel-Crafts catalyst (e.g., AlCl₃), > 60 °C | β-Naphthoylpropionic acid |

| Reduction | β-Naphthoylpropionic acid | Clemmensen reduction (Zn-Hg/HCl) | Phenylbutanoic acid derivative |

| Cyclization | Phenylbutanoic acid derivative | Acid catalyst (e.g., PPA, H₂SO₄) | Tetralone intermediate |

| Reduction | Tetralone intermediate | Reduction (e.g., Zn-Hg/HCl) | Tetrahydrophenanthrene |

| Dehydrogenation | Tetrahydrophenanthrene | Dehydrogenation catalyst (e.g., Pd/C), high temperature | Phenanthrene |

Pschorr Synthesis

The Pschorr synthesis is a method for synthesizing phenanthrene derivatives through the intramolecular arylation of diazotized o-aminocinnamic acids. drugfuture.comscispace.com This reaction involves the generation of an aryl radical intermediate from a diazonium salt, which then undergoes cyclization onto an adjacent aromatic ring. drugfuture.combeilstein-journals.org

In the context of phenanthrene synthesis, the Pschorr reaction can start with precursors like o-nitrobenzaldehyde and phenylacetic acid, which react to form a nitrophenyl cinnamic acid derivative. scispace.com Reduction of the nitro group to an amine and subsequent diazotization yields the key diazonium salt. scispace.com Decomposition of the diazonium salt, often initiated photochemically or catalytically (e.g., with copper powder), leads to intramolecular cyclization and the formation of the phenanthrene ring system, often with a carboxylic acid group at the 9-position. scispace.compublish.csiro.au Decarboxylation can then yield the desired phenanthrene. The Pschorr synthesis allows for the preparation of substituted phenanthrenes with substituents in defined positions. nowgonggirlscollege.co.in

Data Table: Generalized Pschorr Synthesis Route to Phenanthrene

| Step | Reactants | Reagents/Conditions | Product |

| Condensation | o-nitrobenzaldehyde, Phenylacetic acid | - | Nitrophenyl cinnamic acid derivative |

| Reduction | Nitrophenyl cinnamic acid derivative | Reducing agent | Aminophenyl cinnamic acid derivative |

| Diazotization | Aminophenyl cinnamic acid derivative | Nitrous acid | Diazonium salt |

| Cyclization | Diazonium salt | Photochemical or catalytic initiation (e.g., Cu) | Phenanthrene-9-carboxylic acid derivative |

| Decarboxylation | Phenanthrene-9-carboxylic acid derivative | Heating | Phenanthrene |

Contemporary Approaches in this compound Synthesis

Modern synthetic methodologies offer more direct and often more efficient routes to this compound and its substituted derivatives, moving beyond the multi-step construction of the basic phenanthrene nucleus followed by functionalization.

Palladium-Catalyzed Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of phenanthrene derivatives, including this compound, often enabling the formation of carbon-carbon and carbon-oxygen bonds with high selectivity. researchgate.netespublisher.com

One approach involves direct C-H activation and hydroxylation of phenanthrene catalyzed by palladium(II). Using Pd(OAc)₂ with an oxidant like PhI(OAc)₂ in trifluoroacetic acid (TFA), a hydroxyl group can be introduced regioselectively at the C2 position. This method is reported to achieve good yields (72–78%) with excellent regiocontrol, proceeding via a six-membered palladacycle intermediate. The mechanism involves electrophilic palladation, oxidative addition of the oxidant to Pd(II) to form Pd(IV), and reductive elimination to release the hydroxylated product and regenerate the Pd(II) catalyst.

Palladium-catalyzed cascade reactions have also been developed for the synthesis of phenanthrenols. One such method involves a sequence of palladium-catalyzed Suzuki/Heck reactions followed by Michael addition. researchgate.net This approach utilizes a palladium catalyst for the reaction between a chalcone (B49325) and a 2-bromophenylboronic acid, leading to the formation of the phenanthrene core with a hydroxyl group or a precursor to it. researchgate.net The selectivity of this cascade reaction can be controlled by tuning the reaction conditions, such as solvent and reagent concentrations. researchgate.net

Another palladium-catalyzed strategy for synthesizing phenanthrenes, which could potentially be adapted for this compound synthesis, involves a domino reaction of aryl iodides, 2-bromophenylboronic acid, and norbornadiene. researchgate.net This one-pot three-component reaction utilizes norbornadiene to activate an ortho C-H bond and as a source of ethylene (B1197577) via a retro-Diels-Alder reaction. researchgate.net Palladium-catalyzed C-H arylation, cyclization, and migration tandem reactions have also been reported for the synthesis of phenanthrenes. acs.org

Data Table: Palladium-Catalyzed Synthesis Approaches

| Method | Key Transformation(s) | Example Reactants | Reported Yield (this compound or derivative) |

| Pd(II)-Catalyzed C-H Hydroxylation | Direct C-H activation and hydroxylation | Phenanthrene, Pd(OAc)₂, PhI(OAc)₂, TFA | 72–78% (this compound) |

| Pd-Catalyzed Cascade (Suzuki/Heck) | Suzuki/Heck reaction, Michael addition | Chalcone, 2-bromophenylboronic acid, Pd catalyst | Low to good yields (Phenanthrenols) researchgate.net |

| Pd-Catalyzed Domino (Catellani-type) | C-H activation, retro-Diels-Alder | Aryl iodide, 2-bromophenylboronic acid, norbornadiene | Good yields (Phenanthrenes) researchgate.net |

| Pd(II)-Catalyzed Tandem | C-H arylation, cyclization, migration | - | Good to excellent yields (Phenanthrenes) acs.org |

Enzymatic Synthesis Approaches

Enzymatic methods offer a potentially regioselective and environmentally friendly route to hydroxylated PAHs, including this compound. Certain enzymes, particularly cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of aromatic hydrocarbons.

Studies have shown that cytochrome P450 enzymes, such as CYP1A1, can selectively hydroxylate phenanthrene at the C2 position in aqueous buffer systems. For instance, a study using recombinant Escherichia coli expressing CYP1A1 achieved a 68% conversion of phenanthrene to this compound when NADPH was used as a cofactor. The proposed mechanism involves a radical rebound process, where a high-valent iron-oxo species (Compound I) abstracts a hydrogen atom from the C2 position of phenanthrene, followed by the rebound of a hydroxyl radical to form the C-OH bond.

Enzymatic synthesis approaches often offer advantages in terms of regioselectivity and milder reaction conditions compared to traditional chemical methods. However, factors such as enzyme activity, stability, and cofactor availability can influence the efficiency and scalability of these processes.

Data Table: Enzymatic Synthesis of this compound

| Enzyme System | Substrate | Conditions | Conversion/Yield (this compound) | Proposed Mechanism |

| Recombinant E. coli expressing CYP1A1 | Phenanthrene | Aqueous buffer, NADPH cofactor | 68% conversion | Radical rebound |

Photocyclization of Stilbenes and Analogues

Photocyclization of stilbenes is a classical and widely utilized method for constructing the phenanthrene ring system. This approach typically involves the UV irradiation of a cis-stilbene (B147466) derivative, which undergoes electrocyclization to form a dihydrophenanthrene intermediate. Subsequent oxidative dehydrogenation, often facilitated by an oxidant like iodine, leads to the fully aromatic phenanthrene core beilstein-journals.orgnih.gov.

The reaction proceeds through the photoisomerization of the more readily available E-stilbene to the reactive Z-isomer. The Z-olefin then undergoes photocyclization to yield the corresponding dihydrophenanthrene beilstein-journals.org. The final step involves the oxidation of the dihydrophenanthrene to the phenanthrene, with iodine being a common oxidant beilstein-journals.orgnih.gov. Hydroiodic acid (HI) is a byproduct of this oxidation and can be quenched by additives such as propylene (B89431) oxide or tetrahydrofuran (B95107) (THF) beilstein-journals.orgoup.com.

Modifications to this classical method have been developed to improve efficiency and broaden the scope. One such modification involves the irradiation of stilbenes possessing a sulfonyl group on the central double bond in the presence of a base nih.gov. This protocol has been successfully applied to the synthesis of various phenanthrenes and phenanthrenoids nih.gov. Continuous flow systems have also been developed to address the scalability limitations of traditional batch photocyclization, allowing for the gram-scale synthesis of functionalized phenanthrenes and helicenes in good yields beilstein-journals.org. In one continuous flow setup, E-stilbene was converted to phenanthrene in 94-95% yield using iodine as the oxidant and degassed toluene (B28343) as the solvent with THF as an additive beilstein-journals.org.

Aryne-Diels-Alder Cycloaddition and Bridge Extrusion Methodologies

Aryne chemistry offers powerful strategies for the construction of aromatic systems, including phenanthrenes. Arynes are highly reactive intermediates that can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form new rings caltech.edu. While the direct application of aryne-Diels-Alder cycloaddition specifically for the synthesis of this compound is not explicitly detailed in the provided search results, the methodology of employing arynes for the rapid functionalization and construction of aromatic rings is well-established caltech.eduacs.org.

The Diels-Alder reaction, a [4+2] cycloaddition, is a crucial tool in organic synthesis for building complex cyclic molecules researchgate.net. Dienophiles (alkenes or alkynes) and dienes can be used in a broad range of cycloadditions researchgate.net. The concept of bridge extrusion, often following a cycloaddition, is a strategy used to introduce aromaticity into a newly formed ring system. For instance, the Diels-Alder reaction of tetraaryl cyclopentadienones with benzo[b]thiophene-S,S-dioxides followed by SO2 elimination and electrocyclization has been shown to yield aryl/hetero-aryl fused phenanthrene derivatives rsc.org. This exemplifies how a cycloaddition followed by an extrusion process can lead to the formation of the phenanthrene core.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods anton-paar.com. While a direct microwave-assisted synthesis of this compound was not specifically found, microwave-assisted protocols have been successfully applied to the synthesis of various phenanthrene derivatives and related polycyclic aromatic systems nih.govresearchgate.netshd-pub.org.rs.

Microwave-assisted reactions can enhance reaction rates by efficiently heating the reaction mixture through dielectric heating effects anton-paar.com. This technique has been employed in the regioselective synthesis of partially reduced phenanthrenes using functionalized precursors under microwave irradiation with specific bases nih.govresearchgate.net. For example, a microwave-assisted base-dependent regioselective synthesis provided 3-aryl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitriles in excellent yield nih.govresearchgate.net. The use of microwave irradiation in the synthesis of phenanthrene fused-tetrahydrodibenzo-acridinones also highlights its utility in constructing complex phenanthrene-containing molecules anton-paar.com.

Regioselectivity and Stereoselectivity in this compound Functionalization

Regioselectivity and stereoselectivity are critical considerations in the functionalization of this compound to obtain specific derivatives with desired properties. While comprehensive details specifically on the regioselective and stereoselective functionalization of this compound are limited in the provided search results, some general principles and related examples can be discussed.

The phenanthrene system has multiple positions available for substitution, and controlling the regiochemical outcome of functionalization reactions is a significant challenge rsc.org. For 9-hydroxyphenanthrene, regioselective functionalization, particularly at the C1-C8 positions, is noted as challenging rsc.org. However, advances in regioselective functionalization of 9-phenanthrenols and their ether derivatives on different sites have been reviewed, detailing reaction mechanisms rsc.org.

In the broader context of organic synthesis, regioselectivity in reactions involving aromatic systems and olefins can be influenced by electronic biases and steric factors nih.gov. Stereoselectivity is particularly important when creating chiral centers or controlling the geometry of double bonds nih.govnih.gov. For instance, in the synthesis of alkenyl electrophiles from olefins, regioselective C-H functionalization and high stereoselectivity have been achieved in some cases, potentially through mechanisms involving specific cycloadditions nih.gov. While these examples are not directly focused on this compound, they illustrate the strategies and challenges involved in controlling selectivity in polycyclic systems.

Postsynthetic functionalization of related helical aromatic systems, such as oxahelicenes, has demonstrated selective bromination at specific positions, which can then be utilized for further transformations chinesechemsoc.org. This suggests that directed functionalization approaches could potentially be applied to this compound derivatives.

Synthesis of Biologically Active this compound Analogues and Metabolites

Phenanthrene derivatives, including hydroxylated forms, are found as metabolites and also serve as scaffolds for various biologically active compounds, such as alkaloids and steroids. The synthesis of these analogues and metabolites is crucial for understanding their biological roles and developing new therapeutic agents.

Hydroxylated Phenanthrene Metabolites

Phenanthrene undergoes metabolism in biological systems, primarily through epoxidation followed by hydrolysis, leading to the formation of various hydroxylated derivatives tandfonline.com. These metabolites are often used as biomarkers of exposure to polycyclic aromatic hydrocarbons (PAHs) nih.gov. For example, 3-hydroxyphenanthrene is a widely used biomarker for PAH exposure nih.gov.

The synthesis of specific hydroxylated phenanthrene metabolites is important for their identification, quantification, and toxicological studies. A simple and convenient synthesis of labeled 9-hydroxyphenanthrene, a key phenanthrene metabolite, has been developed tandfonline.comtandfonline.com. This synthesis starts from labeled phenanthrene and involves steps such as bromination and a copper-catalyzed nucleophilic aromatic substitution tandfonline.com. This method is particularly useful for preparing stable-labeled internal standards for the quantification of hydroxylated PAHs in biological samples using techniques like GC-MS/MS tandfonline.comtandfonline.com.

Other hydroxylated phenanthrene metabolites, such as 1-hydroxyphenanthrene, 2&3-hydroxyphenanthrene, and 4-hydroxyphenanthrene, have also been targeted for synthesis to facilitate their analysis in human urine samples researchgate.net. The synthesis of metabolic intermediates and metabolites is required for research on the microbial degradation pathways of PAHs researchgate.net.

Mechanistic Investigations of Phenanthren 2 Ol Biological Activities

Antitumor and Cytotoxic Mechanisms

The antitumor effects of phenanthrene (B1679779) derivatives are multifaceted, involving the modulation of cell cycle progression, induction of programmed cell death (apoptosis), and direct cytotoxic interactions with various cancer cell lines. The specific chemical structure of each derivative plays a crucial role in its bioactivity.

Cell Cycle Progression Modulation

Phenanthrene compounds have been shown to interfere with the normal progression of the cell cycle in cancerous cells, a critical mechanism for inhibiting tumor growth. nih.govnih.gov The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. Disruption of this cycle can lead to cell cycle arrest, preventing cancer cells from multiplying.

Research has indicated that certain phenanthrene derivatives can induce cell cycle arrest at different phases, depending on the specific compound and the type of cancer cell. For instance, some derivatives have been observed to cause an accumulation of cells in the G2/M phase, while others may lead to arrest in the G1 phase. mdpi.com This modulation of the cell cycle is a key aspect of their antiproliferative effects. mdpi.com

Apoptosis Induction

A primary mechanism through which phenanthrene derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.comnih.gov Unlike necrosis, which is a form of uncontrolled cell death that can lead to inflammation, apoptosis is a regulated process that eliminates damaged or unwanted cells without harming surrounding tissues.

Studies have revealed that phenanthrenes can trigger the intrinsic pathway of apoptosis, which is mediated by the mitochondria. nih.govresearchgate.net This pathway involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. mdpi.commdpi.com Phenanthrene derivatives have been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic ones. mdpi.com This shift in the balance leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of enzymes called caspases (such as caspase-3 and caspase-9), ultimately leading to the execution of the apoptotic program. researchgate.net

Interaction with Cancer Cell Lines

The cytotoxic effects of phenanthren-2-ol and its derivatives have been demonstrated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for various phenanthrene compounds in different cancer cell types.

Table 1: Cytotoxicity of Phenanthrene Derivatives against Various Human Cancer Cell Lines

| Phenanthrene Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 (from Bletilla striata) | A549 (Lung Carcinoma) | 6.86 ± 0.71 |

| Compound 2 (from Bletilla striata) | A549 (Lung Carcinoma) | 8.34 ± 0.53 |

| Calanquinone A | MCF-7 (Breast Adenocarcinoma) | 0.08 (µg/mL) |

| Denbinobin | HepG2 (Hepatocellular Carcinoma) | 1.06 (µg/mL) |

| Cymucronin C | U-87 MG (Glioblastoma) | 19.91 ± 4.28 |

| Nudol | U-87 MG (Glioblastoma) | 17.07 ± 3.72 |

The data in Table 1, compiled from various studies, illustrates the potent cytotoxic activity of these compounds and their potential as anticancer agents. nih.govmdpi.comnih.gov For example, a phenanthrene derivative isolated from Bletilla striata demonstrated a significantly lower IC50 value against A549 lung cancer cells compared to normal human lung cells, indicating a degree of selectivity for cancer cells. mdpi.com

Structure-Activity Relationships in Cytotoxicity

The cytotoxic potency of phenanthrene derivatives is intrinsically linked to their chemical structure. rotman-baycrest.on.canih.govresearchgate.net Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features that govern their anticancer activity. rotman-baycrest.on.canih.gov

Key structural determinants for cytotoxicity include:

Substituents on the Phenanthrene Ring: The type, number, and position of substituent groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, significantly influence the biological activity. nih.gov

Degree of Polymerization: Biphenanthrenes, which are dimers of phenanthrene units, have generally been found to exhibit stronger cytotoxic effects compared to their monomeric counterparts. mdpi.com

Other Functional Groups: The presence of other moieties, such as p-hydroxybenzyl groups, can also modulate the cytotoxicity. mdpi.com

For instance, studies on phenanthrenequinones have shown that the presence of a hydroxyl group at the C-5 position and a methoxy group at the C-3 position are important for their potent cytotoxic properties. nih.gov The substitution pattern on the phenanthrene skeleton is a critical factor in determining the compound's ability to interact with its cellular targets and induce a cytotoxic response. nih.govresearchgate.net

Anti-inflammatory Pathways and Effects

In addition to their antitumor properties, phenanthrene derivatives have demonstrated significant anti-inflammatory activities. nih.gov Chronic inflammation is a key contributing factor to the development and progression of various diseases, including cancer. mdpi.com The ability of these compounds to modulate inflammatory pathways highlights their therapeutic potential.

Phenanthrenoids have been described for their anti-inflammatory properties in the Juncaceae family of plants. nih.gov The anti-inflammatory effects are often attributed to their ability to interfere with the production and signaling of pro-inflammatory mediators.

Modulation of Inflammatory Markers (e.g., TNF-α)

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. nih.govnih.govfrontiersin.orgassaygenie.com It is primarily produced by immune cells such as macrophages and is a key mediator in a wide range of inflammatory diseases. mdpi.comnih.gov

The biological functions of TNF-α are mediated through its interaction with two distinct receptors, TNFR1 and TNFR2. nih.gov The signaling pathways initiated by TNF-α can lead to a variety of cellular responses, including inflammation, apoptosis, and cell proliferation. mdpi.com Phenanthrene derivatives have been shown to exert anti-inflammatory effects by modulating the expression of such inflammatory markers. While direct and specific mechanistic studies on this compound's interaction with the TNF-α pathway are still emerging, the broader class of phenanthrenes has shown the ability to reduce the levels of pro-inflammatory mediators in cellular models of inflammation. This suggests that their anti-inflammatory action may, at least in part, be due to the downregulation of key inflammatory cytokines like TNF-α.

Antimicrobial Properties

Phenanthrene compounds, a class of polycyclic aromatic hydrocarbons to which this compound belongs, have demonstrated a range of antimicrobial activities. Research into various hydroxylated and substituted phenanthrenes reveals their potential to inhibit the growth of bacteria, fungi, and viruses through different mechanisms of action.

The antibacterial potential of phenanthrene derivatives has been investigated against a variety of pathogens, including drug-resistant strains. nih.gov Studies have shown that these compounds can be particularly effective against Gram-positive bacteria. frontiersin.org

One notable derivative, blestriacin, a dihydro-biphenanthrene, exhibits significant bactericidal activity against all tested clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.govfrontiersin.org Its mechanism is reported to involve the disruption of the bacterial membrane's integrity and the loss of membrane potential. frontiersin.org The minimum inhibitory concentrations (MICs) for blestriacin against these pathogens typically range from 2 to 8 μg/mL. frontiersin.org Furthermore, the spontaneous mutation frequency of S. aureus to blestriacin was found to be lower than 10⁻⁹, suggesting a low propensity for resistance development. frontiersin.org

Other studies on phenanthrenes isolated from natural sources like the Juncaceae family have also identified potent antibacterial agents. researchgate.netnih.gov For instance, a phenanthrene isolated from Juncus effusus displayed significant antibacterial activity against Bacterium paratyphosum B and Micrococcus lysodeikticus. researchgate.net Similarly, compounds from Juncus articulatus were effective against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus. nih.gov

Table 1: Antibacterial Activity of Selected Phenanthrene Derivatives

| Compound/Source | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Blestriacin | Staphylococcus aureus (including MRSA) | 2-8 μg/mL | frontiersin.org |

| Phenanthrene from Juncus effusus | Bacterium paratyphosum B | 12.5 μg/mL | researchgate.net |

| Phenanthrene from Juncus effusus | Micrococcus lysodeikticus | 25 μg/mL | researchgate.net |

| Dehydrojuncuenin B (from J. articulatus) | MSSA & MRSA | 15.1 μM | nih.gov |

| Juncatrin B (from J. articulatus) | MSSA & MRSA | 15.3 μM | nih.gov |

Certain phenanthrene derivatives have demonstrated notable efficacy against pathogenic fungi. The structure of the phenanthrene nucleus, including the position of hydroxyl and methoxy groups, appears to modulate the antifungal activity and its spectrum. researchgate.net

Research on a new phenanthrene isolated from the aerial parts of Juncus effusus showed remarkable activity against six agricultural pathogenic fungi, including Rhizoctonia solani and Sclerotinia sclerotiorum, with MIC values ranging from 3.125 to 12.5 μg/mL. researchgate.net Another study highlighted that phenanthrene derivatives from Dioscorea batatas possess potent antifungal properties. researchgate.net Specifically, 6,7-dihydroxy-2,4-dimethoxyphenanthrene was found to have strong activity against Candida albicans. researchgate.net Additionally, methanol (B129727) extracts from Juncus maritimus, containing phenanthren-3-ol derivatives, were effective against dermatophytes like Trichophyton mentagrophytes and Microsporum gypseum. aip.org

Table 2: Antifungal Activity of Selected Phenanthrene Derivatives

| Compound/Source | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Phenanthrene from Juncus effusus | Rhizoctonia solani, Verticillium dahliae Kleb, Sclerotinia sclerotiorum, Gibberella saubinetii, Bipolaris zeicola, Phytophthora parasitica | 3.125-12.5 μg/mL | researchgate.net |

| 6,7-dihydroxy-2,4-dimethoxyphenanthrene | Candida albicans | Strong activity (MIC/MFC reported) | researchgate.net |

| Methanol extract with phenanthren-3-ol derivatives | Trichophyton mentagrophytes, Microsporum gypseum | Complete inhibition (0.00 mm colony diameter) at 5, 10, 15 mg/ml | aip.org |

The antiviral properties of phenanthrenes have been explored, with studies indicating their potential to inhibit various viruses. Research on phenanthrenes isolated from the medicinal plant Bletilla striata showed that several of these compounds significantly inhibited Influenza A virus (H3N2). nih.gov The inhibitory effects were observed in both in vivo embryonated chicken egg models and in vitro Madin-Darby canine kidney (MDCK) cell models. nih.gov For the in vitro simultaneous treatment, the 50% inhibition concentrations (IC₅₀) ranged from 14.6 ± 2.4 to 43.3 ± 5.3 μM. nih.gov The mechanisms of action for these compounds are thought to involve the inhibition of neuraminidase (NA) and viral matrix proteins. nih.gov Other research has focused on synthesizing phenanthrene-containing N-heterocyclic compounds that exhibit good activity against the Tobacco Mosaic Virus (TMV). semanticscholar.org

Antioxidant Activities and Oxidative Stress Modulation

The phenanthrene structure is a scaffold for compounds with significant antioxidant properties. nih.gov These activities are heavily dependent on the number and position of hydroxyl groups on the phenanthrene rings. nih.gov The antioxidant mechanisms involve direct scavenging of free radicals and modulation of cellular processes related to oxidative stress. nih.govtandfonline.com

The interaction of phenanthrene compounds with reactive oxygen species (ROS) is complex, with some derivatives acting as potent ROS scavengers while others can contribute to ROS generation.

Several studies have demonstrated the ROS scavenging ability of phenanthrene derivatives. Phenanthrene alkaloids semi-synthesized from boldine (B1667363) inhibited ROS generation in stimulated neutrophils in a concentration-dependent manner, which was attributed to a direct ROS scavenging activity. nih.gov Phenanthrenes isolated from Cymbidium faberi also showed strong radical-scavenging activity against 1,1-diphenyl-2-picryl-hydrazyl (DPPH). tandfonline.com One compound, Shancidin, exhibited a particularly low IC₅₀ value of 6.67 ± 0.84 μM. tandfonline.com A phenanthrene derivative was also reported to significantly inhibit ROS production in THP-1 monocytic leukemia cells. nih.gov

Conversely, certain phenanthrene metabolites, such as 9,10-phenanthrenequinone (9,10-PQ), can generate ROS through redox cycling. nih.gov This process involves the reduction of the quinone to a semiquinone radical, which then reacts with oxygen to produce superoxide (B77818) radicals, leading to the formation of hydrogen peroxide and hydroxyl radicals. nih.gov The enzymatic oxidation of polycyclic aromatic hydrocarbon trans-dihydrodiols can also lead to the production of ROS. acs.org This dual potential—to either scavenge or generate ROS—highlights the critical role that specific structural features of phenanthrene compounds play in their effect on cellular oxidative balance.

Lipid peroxidation is a key process in oxidative damage to cellular membranes. nih.gov Phenanthrene derivatives have shown the ability to inhibit this process. A study on a novel phenanthrene derivative isolated from the roots of Brassica rapa demonstrated high inhibitory activity against the oxidation of low-density lipoproteins (LDL). nih.gov The IC₅₀ values for this inhibition ranged from 2.9 to 7.1 μM, indicating potent protection against this form of lipid peroxidation. nih.gov

Antioxidant Enzyme Modulation (SOD, CAT)

Direct studies specifically investigating the modulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) by this compound are not extensively documented. However, research on its parent compound, phenanthrene, offers insights into how this class of molecules can interact with oxidative stress pathways.

Exposure to phenanthrene has been shown to induce oxidative stress. In a study involving female rats, phenanthrene exposure led to significantly elevated levels of SOD and malondialdehyde (MDA) in both the lung and liver, indicating a response to oxidative damage. nih.gov The cellular antioxidant defense system, which includes SOD and CAT, is the primary mechanism for mitigating the damaging effects of reactive oxygen species (ROS). researchgate.net SODs are crucial enzymes that convert superoxide radicals into hydrogen peroxide and molecular oxygen, while catalase then converts the hydrogen peroxide into water. nih.gov

In plant biology, studies on wheat leaves accumulating phenanthrene demonstrated that SOD, along with carotenoids, were the most effective antioxidants in scavenging superoxide radicals, highlighting the enzyme's critical role in response to phenanthrene-induced stress. nih.gov This suggests that compounds within the phenanthrene family can significantly impact the balance of antioxidant enzyme activity. However, without direct experimental data, the specific effects of the hydroxyl group at the C-2 position of this compound on SOD and CAT modulation remain an area for future investigation.

Other Pharmacological Effects

The phenanthrene nucleus is a core scaffold in numerous pharmacologically active compounds. researchgate.net While specific data for this compound is often limited, the activities of its derivatives provide a basis for understanding its potential therapeutic effects.

Analgesic Properties

The phenanthrene structure is fundamental to a potent class of analgesic drugs. researchgate.net The most well-known examples are opioid alkaloids such as morphine and codeine, which feature a hydrogenated phenanthrene core. scispace.com These compounds exert their effects by acting on opioid receptors in the central nervous system. While these established analgesics are complex derivatives, their efficacy underscores the importance of the phenanthrene framework in the development of pain-relieving medications. Currently, there is no specific research available that evaluates the analgesic properties of the simpler compound, this compound.

Antitussive Effects

Similar to its role in analgesics, the phenanthrene nucleus is present in key antitussive (cough-suppressing) agents. scispace.com Synthetic derivatives like dextromethorphan, a common ingredient in over-the-counter cough remedies, are based on this structure. scispace.comdrugbank.com Dextromethorphan is an NMDA receptor antagonist that acts on the cough center in the brain. nih.gov Codeine also possesses both analgesic and antitussive properties. nih.gov The pharmacological activity of these derivatives highlights the potential of the phenanthrene class in this therapeutic area, although specific antitussive studies on this compound have not been reported.

Antimalarial Activities

Research has demonstrated that derivatives of phenanthrene exhibit significant antimalarial activity. scispace.com Studies have focused on a class of compounds known as phenanthrenemethanols, which have been evaluated for their efficacy against the malaria parasite, Plasmodium falciparum. nih.govnih.gov

Two specific phenanthrenemethanols, WR 122,455 and WR 171,669, were tested in human trials and showed effectiveness in clearing parasitemia in individuals infected with both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Further studies in owl monkeys confirmed that WR 122,455 was approximately four times more active than chloroquine (B1663885) against sensitive strains and was fully active against resistant strains. nih.gov These findings indicate that the phenanthrene scaffold is a promising foundation for the development of antimalarial drugs.

| Compound | Finding | Organism/Model | Reference |

|---|---|---|---|

| WR 122,455 | Cured 9/9 cases of chloroquine-resistant infection and 4/4 cases of chloroquine-sensitive infection. | Humans | nih.gov |

| WR 171,669 | Cured 6/6 cases of chloroquine-resistant infection and 3/3 cases of chloroquine-sensitive infection. | Humans | nih.gov |

| WR 122,455 | Showed four times the activity of chloroquine against chloroquine-sensitive strains. Fully active against chloroquine, pyrimethamine, or quinine-resistant strains. | Owl Monkeys | nih.gov |

Anticonstipation Effects

Certain phenanthrene derivatives are utilized for their anticonstipation effects, particularly in the context of opioid-induced constipation. researchgate.net These drugs are typically opioid receptor antagonists that act peripherally, meaning they block the constipating effects of opioids in the gastrointestinal tract without interfering with their analgesic effects in the central nervous system. drugbank.com This application demonstrates another facet of the pharmacological versatility of the phenanthrene chemical structure, although no research has been conducted on this compound for this effect.

Biotransformation and Metabolic Pathways in Biological Systems

Role as a Biomarker for PAH Exposure

Hydroxylated metabolites of phenanthrene, including this compound, are utilized as biomarkers to assess human exposure to polycyclic aromatic hydrocarbons (PAHs). While 1-hydroxypyrene (B14473) (1-OHP) is a commonly used biomarker for PAH exposure, phenanthrene metabolites are gaining importance because phenanthrene is the simplest PAH with a bay region, a feature linked to the carcinogenic potential of other PAHs. nih.govnih.gov

Urinary phenanthrene metabolites reflect the uptake and metabolic activation of PAHs. nih.gov For instance, r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT), a downstream metabolite of phenanthrene, is considered a biomarker of both uptake and metabolic activation. nih.gov Studies in occupationally exposed workers, such as boilermakers exposed to residual oil fly ash, have shown that urinary trans, anti-PheT levels are comparable to 1-OHP levels, particularly in non-smokers. nih.gov

The concentrations of various hydroxylated phenanthrenes (OH-Phe), including 1-OH-Phe, 2-OH-Phe, 3-OH-Phe, and 4-OH-Phe, in urine have been correlated with airborne phenanthrene exposure in occupational settings. researchgate.net This makes these metabolites valuable tools for biomonitoring in workplaces where PAH exposure is a concern. In rats orally exposed to a mixture of PAHs, 3-hydroxyphenanthrene was detected in urine at significant concentrations, further supporting its use as an exposure biomarker. nih.gov

Microbial Metabolism and Bioremediation Potential

The microbial degradation of phenanthrene is a key process in the natural attenuation of this pollutant and holds significant potential for bioremediation strategies. Various bacterial species have been identified that can utilize phenanthrene as a sole source of carbon and energy. nih.gov

The metabolic pathways for phenanthrene degradation in bacteria typically initiate with the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. In Pseudomonas species, for example, phenanthrene is metabolized to 3,4-dihydroxyphenanthrene, which then undergoes ring cleavage. nih.gov An alternative pathway involves the formation of 1-hydroxy-2-naphthoic acid, which is further metabolized via intermediates such as 1,2-dihydroxynaphthalene. researchgate.netnih.gov The table below outlines some of the key bacterial genera capable of degrading phenanthrene and the initial steps in their metabolic pathways.

Microbial Degradation of Phenanthrene

| Microorganism Genus | Key Initial Metabolite | Degradation Context | Source |

|---|---|---|---|

| Pseudomonas | 3,4-Dihydroxyphenanthrene | Soil bioremediation | nih.gov |

| Pseudomonas | 1-Hydroxy-2-naphthoic acid | Novel metabolic pathway | researchgate.net |

| Burkholderia | 1-Hydroxy-2-naphthoic acid | Model soil systems | nih.gov |

| Achromobacter | Not specified | PAH degradation | nih.gov |

| Sphingobium | Not specified | PAH degradation | nih.gov |

The efficiency of microbial degradation can be enhanced in bioreactor systems. For instance, the use of two-liquid phase-partitioning bioreactors has been shown to achieve complete biodegradation of phenanthrene within a few days. nih.gov The combination of plant and bacterial remediation (phytoremediation) has also demonstrated significantly higher removal rates of phenanthrene from contaminated soil compared to using either method alone. acs.org

Human Metabolism Studies

In humans, phenanthrene is metabolized by cytochrome P450 (CYP) enzymes into various hydroxylated derivatives (phenols) and dihydrodiols. researchgate.net The primary phenolic metabolites include 1-, 2-, 3-, 4-, and 9-hydroxyphenanthrene. researchgate.net The formation of these metabolites is a key step in the detoxification and elimination of phenanthrene from the body.

The metabolic activation of phenanthrene can also proceed through the "diol epoxide" pathway. This pathway involves the formation of phenanthrene dihydrodiols, such as phenanthrene-1,2-dihydrodiol, which can be further metabolized to diol epoxides. nih.gov While phenanthrene itself is not classified as a human carcinogen, this pathway is significant because it is the same pathway through which potent carcinogens like benzo[a]pyrene (B130552) exert their effects. nih.gov The end product of this pathway for phenanthrene is r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (PheT), which can be measured in urine. frontiersin.org

Studies administering deuterated phenanthrene to smokers have shown that there is significant inter-individual variation in the extent of metabolic activation to PheT. frontiersin.org Following metabolism, the phenols and dihydrodiols are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion in urine. nih.gov

Environmental Dynamics and Toxicological Research of Phenanthren 2 Ol

Environmental Occurrence and Distribution

The presence of Phenanthren-2-ol in the environment is closely linked to the sources and distribution of its parent compound, phenanthrene (B1679779), and the processes that lead to its formation.

Sources (Combustion, Industrial Processes, Natural Occurrence)

This compound is primarily recognized as a metabolic or environmental transformation product of phenanthrene. uni.lu Phenanthrene, a three-ring PAH, is widely distributed in the environment, originating from both natural and anthropogenic sources. umweltprobenbank.decanada.ca Major anthropogenic sources include the incomplete combustion of organic materials, such as fossil fuels, wood, and refuse. canada.caepa.govfrontiersin.org Industrial activities, including coal tar and creosote (B1164894) production, asphalt (B605645) manufacturing, and aluminum smelting, also contribute significantly to PAH emissions. canada.caepa.gov Natural sources of phenanthrene include forest fires, volcanic eruptions, and crude oil. canada.cawikipedia.org While phenanthrene is directly released from these sources, this compound is typically formed through the biological metabolism by microorganisms or environmental transformation processes acting upon phenanthrene. uni.luresearchgate.netnih.gov Phenanthrene derivatives, known as phenanthrenoids, also occur naturally in some plants, particularly in the Orchidaceae family. wikipedia.org

Presence in Environmental Matrices (Soil, Water, Sediments, Air)

As a metabolite or transformation product of the ubiquitous PAH phenanthrene, this compound can be detected across various environmental matrices. Research indicates its presence in soil, water, and sediments. researchgate.netnih.gov PAHs, including phenanthrene and its metabolites, accumulate in soil and sediments due to their relatively low water solubility and high lipophilicity, making these matrices important sinks. canada.cafrontiersin.orgnih.gov Studies have specifically identified this compound in water samples, highlighting its occurrence in aquatic environments. canada.ca The distribution of this compound in these matrices is influenced by the distribution of phenanthrene, as well as the specific environmental conditions that promote its formation and affect its mobility and degradation. In air, lower molecular weight PAHs like phenanthrene can exist in the vapour phase, while higher molecular weight PAHs are more likely to be adsorbed onto particles; intermediate PAHs partition between both phases depending on temperature. nih.gov this compound, being a hydroxylated derivative, may exhibit different partitioning behavior compared to the parent phenanthrene due to its increased polarity.

Environmental Fate and Transport

The environmental fate and transport of this compound are governed by processes such as bioaccumulation, persistence, and degradation.

Bioaccumulation and Persistence

The environmental persistence and potential for bioaccumulation of this compound are important considerations for assessing its ecological risk. Parent PAHs like phenanthrene are known for their persistence in the environment and potential to bioaccumulate in organisms, particularly in lipid-rich tissues, due to their lipophilic nature. canada.caresearchgate.netnih.govvliz.beoup.com Hydroxylated PAHs (OH-PAHs), including this compound, are generally more polar than their parent PAHs because of the added hydroxyl group. researchgate.netiarc.fr This increased polarity can influence their partitioning behavior between environmental compartments and potentially affect their uptake and elimination kinetics in organisms. researchgate.net While some studies suggest that increased polarity might lead to lower bioaccumulation potential compared to the parent PAH in certain cases, the behavior is compound-specific. researchgate.net Research indicates that metabolites of phenanthrene, including this compound, can persist in various environmental compartments and have been detected in biological samples, suggesting exposure or potential accumulation. canada.ca The extent of bioaccumulation of this compound in organisms depends on various factors, including the species, exposure route, and environmental conditions. vliz.beoup.com

Degradation Pathways in the Environment

This compound can undergo various degradation processes in the environment, which influence its persistence and ultimate fate.

Photodegradation is a significant transformation pathway for this compound, particularly in aquatic environments exposed to sunlight. Studies have investigated the photodegradation of hydroxylated phenanthrenes, including this compound (2-phenanthrol), demonstrating that these compounds can be degraded through both direct and indirect photolytic mechanisms. wikipedia.orgresearchgate.net Direct photolysis occurs when this compound molecules directly absorb solar radiation, leading to their chemical breakdown. researchgate.netescholarship.org Indirect photolysis involves the degradation of this compound through reactions with reactive species generated by the absorption of light by other substances in the water, such as dissolved organic matter (DOM), nitrate, or nitrite. wikipedia.orgresearchgate.netrsc.org These photosensitizers can produce reactive intermediates like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet-excited states of DOM (³DOM*), which can then react with this compound. wikipedia.orgrsc.orgnih.govscispace.com

Research indicates that phenanthrols can undergo relatively rapid photodegradation compared to the parent compound phenanthrene. wikipedia.org Studies under simulated solar irradiation have reported photodegradation half-lives for this compound, illustrating the efficiency of this process under certain conditions. wikipedia.org The rate of photodegradation is influenced by environmental factors such as light intensity and wavelength, as well as the concentration and nature of photosensitizers and quenchers present in the water matrix. wikipedia.orgrsc.org The presence of DOM, for example, can significantly influence indirect photodegradation rates. wikipedia.orgrsc.orgnih.gov

Detailed research findings on the photodegradation half-lives of this compound (2-phenanthrol) under simulated solar irradiation in different aqueous matrices have been reported. wikipedia.org

| Condition | Photodegradation Half-life (h) | Source |

| Pure Water | 1.5 | wikipedia.org |

| Water with 5 mg C/L DOM | 0.4 | wikipedia.org |

These data indicate that the presence of dissolved organic matter can accelerate the photodegradation rate of this compound. wikipedia.org

Biodegradation by Microbial Communities

Specific detailed studies focusing solely on the biodegradation pathways and rates of this compound by microbial communities are limited in the provided search results. While extensive research exists on the microbial degradation of the parent compound, phenanthrene, identifying various bacterial and fungal species capable of breaking down this tricyclic aromatic hydrocarbon, these studies primarily investigate the transformation of phenanthrene into various metabolites, which can include hydroxylated forms like this compound. The role of this compound as a substrate for further microbial degradation, as opposed to being an end-product or intermediate metabolite in phenanthrene degradation, is not explicitly detailed in the search results.

Leaching Potential in Soils

Ecotoxicological Investigations

Ecotoxicological research specifically on this compound is limited in the provided context. Much of the available toxicological data for related compounds focuses on the parent PAH, phenanthrene, or mixtures of PAHs and their metabolites.

Toxicity to Aquatic Organisms (e.g., Nematodes)

Direct studies investigating the toxicity of this compound to aquatic organisms, such as nematodes, were not found in the provided search results. Research on the toxicity of PAHs to aquatic life, including nematodes like Caenorhabditis elegans and Diplolaimelloides delyi, primarily reports on the effects of the parent compound, phenanthrene. These studies have shown that phenanthrene can affect nematode population growth, development time, and reproduction, with toxicity potentially exacerbated by environmental factors like temperature. researchgate.netvliz.beresearchgate.nettandfonline.com However, the specific toxicity of the hydroxylated derivative, this compound, to these organisms is not detailed.

Cytotoxicity and Oxidative Stress in Earthworms

Specific research on the cytotoxicity and induction of oxidative stress by this compound in earthworms is not present in the provided search results. Studies examining the effects of PAHs on earthworms, such as Eisenia fetida, have demonstrated that exposure to phenanthrene can induce cytotoxicity and oxidative stress, characterized by increased reactive oxygen species (ROS) generation, lipid peroxidation, and alterations in antioxidant enzyme activities like superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.netnih.govresearchgate.netresearchgate.netnih.gov These findings pertain to the parent compound, and data specifically on the effects of this compound on earthworm cellular health and oxidative balance are not provided.

Developmental Toxicity in Model Organisms

Studies specifically assessing the developmental toxicity of this compound in commonly used model organisms were not identified in the provided search results. Research on the developmental toxicity of PAHs, including phenanthrene and some of its alkylated or substituted derivatives, has been conducted using models such as embryonic zebrafish and Atlantic haddock. researchgate.netnorden.orgnih.govepa.goveuropa.eu While some hydroxylated phenanthrene metabolites have been examined in the context of developmental toxicity, specific data for this compound's effects on development in these or other model organisms are not detailed in the search results.

Genotoxicity and Mutagenicity Studies

Specific genotoxicity and mutagenicity studies focused solely on this compound are not extensively reported in the provided search results. General evaluations of PAH genotoxicity and mutagenicity often include the parent compound phenanthrene, which has shown mixed or equivocal results in various in vitro and in vivo assays. europa.eunih.govindustrialchemicals.gov.auplos.orgplos.org Some sources indicate a lack of specific data for the genotoxicity and carcinogenicity of 2-hydroxyphenanthrene (this compound). chemicalbook.com While certain hydroxylated PAH derivatives have been investigated for their mutagenic potential, specific findings for this compound are not detailed in the provided information.

Carcinogenicity Assessment (as PAH Metabolite)

Polycyclic aromatic hydrocarbons (PAHs) are known for their potential carcinogenic, mutagenic, and teratogenic properties. Phenanthrene, the parent compound of this compound, is often used as a model substrate for studying the metabolism of carcinogenic PAHs because it is the smallest PAH possessing both Bay and K-region conformations that can lead to the formation of different reactive species. frontiersin.orgopenbiotechnologyjournal.com While phenanthrene itself is generally not considered mutagenic or carcinogenic, its metabolic activation can lead to the formation of reactive metabolites. ethz.ch

The metabolic activation of PAHs typically involves enzymes like cytochrome P450 (CYP) monooxygenases, particularly CYP1A, which can metabolize PAHs into electrophilic metabolites capable of forming DNA adducts. icm.edu.pliarc.fr These DNA adducts are considered key molecular events in the initiation of mutations and cancer. iarc.fr

This compound is a phenolic metabolite of phenanthrene. The formation of hydroxylated PAHs (like phenanthrols) is part of the metabolic process. iarc.fr While the parent compound phenanthrene has a low carcinogenicity index and is thought to be related to its metabolism primarily to the 9,10-dihydrodiol, specific methylated phenanthrenes that favor the formation of a bay region dihydrodiol epoxide have shown significant genotoxicity. cdc.gov The presence of a hydroxyl group in this compound can influence its solubility, metabolism, and interaction with biological targets compared to the parent compound. ontosight.ai Studies have investigated urinary metabolites of phenanthrene, such as r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT), as biomarkers of PAH metabolic activation in exposed individuals. nih.gov The detection of such metabolites suggests that phenanthrene undergoes metabolic processes that can lead to the formation of potentially harmful compounds. nih.gov

Remediation Strategies for this compound Contamination

The presence of PAHs, including phenanthrene and its metabolites like this compound, in the environment is a concern due to their persistence and potential toxicity. ontosight.ai Therefore, developing effective remediation strategies for contaminated sites is important.

Bioremediation Approaches

Bioremediation, which utilizes the metabolic activities of microorganisms to degrade contaminants, is considered an ecological, economical, and safe approach for the decontamination of PAHs. frontiersin.orgopenbiotechnologyjournal.com Many bacterial and fungal species are known to degrade PAHs. openbiotechnologyjournal.comnih.gov Phenanthrene biodegradation has been extensively studied, and various bacterial species capable of degrading it have been identified, including Pseudomonas, Pseudarthrobacter, Bacillus, Achromobacter, Sphingobium, and Burkholderia. frontiersin.orgopenbiotechnologyjournal.comnih.govfrontiersin.orgfrontiersin.org

While much research focuses on the degradation of the parent compound phenanthrene, microorganisms can also metabolize its hydroxylated derivatives like this compound. The degradation pathways of phenanthrene by bacteria often involve initial oxidation steps leading to the formation of dihydrodiols and subsequently catechols, which are then cleaved for further metabolism. ethz.ch Some studies on phenanthrene degradation have identified intermediates that include hydroxylated structures. frontiersin.org

Specific research on the bioremediation of this compound itself is less extensively documented compared to the parent compound. However, the principles and mechanisms involved in the microbial degradation of phenanthrene and other phenolic compounds are relevant. Microorganisms capable of degrading phenanthrene are likely to also play a role in the transformation or degradation of its hydroxylated metabolites. Factors such as the microbial community composition, the presence of necessary enzymes (e.g., dioxygenases and monooxygenases), nutrient availability, pH, and temperature can significantly influence the efficiency of bioremediation. openbiotechnologyjournal.comfrontiersin.orgfrontiersin.orgscienceasia.org

Studies have shown high phenanthrene degradation efficiencies by various microbial consortia and isolated strains under different conditions. For example, a microbial consortium dominated by Fischerella sp. was reported to degrade up to 92% of phenanthrene in five days. mdpi.com Another study isolated Burkholderia fungorum strain FM-2 capable of degrading over 94% of phenanthrene at an initial concentration of 300 mg/L over a wide pH range. frontiersin.org While these studies focus on phenanthrene, they highlight the potential of microbial approaches for remediating related phenolic compounds like this compound. Bioaugmentation (adding specific degrading microorganisms) and biostimulation (enhancing the activity of indigenous microbes through nutrient addition or other means) are strategies used to improve the efficiency of PAH bioremediation in contaminated soils. mdpi.com

Extraction Technologies (e.g., Ionic Liquids)

In addition to or in combination with bioremediation, extraction technologies can be employed to remove this compound and other contaminants from environmental matrices. Traditional extraction methods for PAHs from complex matrices like soil and water have been explored.

More recently, the use of ionic liquids (ILs) as extraction solvents has gained attention due to their unique properties, such as low volatility, thermal stability, and tunable solvation capabilities. africanscholarpub.comnsf.gov Ionic liquids have shown potential for the selective extraction of aromatic compounds, including PAHs. africanscholarpub.comnsf.govresearchgate.nettaapublications.com

Research has investigated the use of ionic liquids for the extraction of phenanthrene from contaminated samples. For instance, studies have demonstrated the potential of 1-propyl-3-methylimidazolium bromide (propylMIMBr) ionic liquid for extracting phenanthrene. africanscholarpub.comresearchgate.nettaapublications.com Findings indicate that phenanthrene is soluble in propylMIMBr at specific temperatures, allowing for its extraction and potential recovery. africanscholarpub.comresearchgate.nettaapublications.com

While specific studies focusing solely on the ionic liquid extraction of this compound are less common in the provided search results, the principles demonstrated for phenanthrene extraction are relevant. The presence of the hydroxyl group in this compound would influence its interaction with ionic liquids compared to the parent phenanthrene, potentially requiring optimization of the IL structure and extraction conditions for efficient removal. However, the ability of ionic liquids to interact with aromatic systems suggests their potential applicability for extracting hydroxylated PAHs as well.

Extraction methods using techniques like supercritical fluid extraction have also been applied to extract PAHs and related compounds from various matrices. frontiersin.orgnih.gov The development of green and sustainable extraction methods, including those utilizing ionic liquids or subcritical fluids, is an active area of research aimed at reducing the environmental impact of remediation processes. researchgate.netnih.gov

Data Tables

Based on the search results, specific quantitative data directly related to the carcinogenicity assessment of this compound or its extraction efficiency using ionic liquids is limited. However, data on phenanthrene degradation by microorganisms, which is relevant to bioremediation of its metabolite, was found.

Here is an example of how data from a bioremediation study could be presented in a table:

| Strain/Consortium | Initial Phenanthrene Concentration | Degradation Efficiency | Timeframe | Source |

| Fischerella sp. consortium | 100 mg/L | 89.7% | 5 days | mdpi.com |

| 50 mg/L | 91.3% | 5 days | mdpi.com | |

| 10 mg/L | 80.4% | 5 days | mdpi.com | |

| Burkholderia fungorum FM-2 | 300 mg/L | 96.31% | 48 hours | frontiersin.org |

| 300 mg/L | 98.45% | 60 hours | frontiersin.org | |

| 300 mg/L | 99.67% | 72 hours | frontiersin.org | |

| Sphingopyxis sp. strain PHPY | 500 mg/L | 99% | 15 days | scienceasia.org |

| Strain SK (Rhodobacteraceae) | 500 mg/L | 99% | 10 days | scienceasia.org |

| Sphingobium xenophagum D43FB | Initial concentration not specified | Up to 95% | 5 days | frontiersin.org |

Note: The data above is based on the degradation of phenanthrene, the parent compound, but illustrates the type of quantitative data available in bioremediation studies that could be relevant to this compound.

Advanced Materials Science and Optoelectronic Applications

Photoluminescent Materials Development

The intrinsic photoluminescent properties of Phenanthren-2-ol make it a valuable compound for the development of new photoluminescent materials. The phenanthrene (B1679779) structure provides good conjugation, which can enhance photoluminescence efficiency. arborpharmchem.com Derivatives of phenanthrene have been explored as precursors for luminescent materials, including those emitting blue and green light. arborpharmchem.com

Interaction with Metal Oxides (e.g., TiO₂) and Catalytic Applications

Research has indicated that this compound can interact with metal oxides such as titanium dioxide (TiO₂). researchgate.net This interaction is significant for potential catalytic applications, particularly in photocatalysis. researchgate.net Studies involving the adsorption of aromatic molecules, including this compound, on the anatase (101) surface of TiO₂ have shown that these molecules can form a hydrogen bond to a surface oxygen atom and a molecule-to-titanium bond. researchgate.net

Reduction of Band Gap and Enhanced Photocatalytic Efficiency

The interaction of this compound with TiO₂ has been shown to reduce the band gap of the material. researchgate.net For larger aromatic molecules like this compound, increasingly higher HOMO levels can lead to a decrease in the effective band gap of the system when adsorbed on TiO₂. researchgate.net This reduction in band gap is crucial as it can enhance the photocatalytic efficiency of TiO₂, allowing it to absorb a wider range of light, including visible light, for the degradation of pollutants. mdpi.commdpi.com The band gap energy of TiO₂ anatase is typically around 3.26 eV, corresponding to UV light absorption. mdpi.com Narrowing this band gap shifts the absorption towards the visible light region (400-750 nm), which is beneficial for utilizing solar energy in photocatalytic processes. mdpi.commdpi.com

Organic Photovoltaics and Solar Cell Components

Phenanthrene-based compounds are being explored as components in organic photovoltaics (OPVs) and solar cells. researchgate.netmjcce.org.mkrsc.org Organic solar cells utilize organic semiconductors to convert sunlight into electricity. ossila.comratedpower.com Phenanthrene derivatives can be designed with a donor-π-acceptor (D-π-A) motif to enhance intramolecular charge transfer, a key mechanism for their function as organic semiconductors in solar cells. researchgate.netmjcce.org.mk

Intramolecular Charge Transfer Mechanisms

The D-π-A structure in phenanthrene derivatives facilitates intramolecular charge transfer (ICT), where electron density is transferred from a donor unit through a π-conjugated bridge to an acceptor unit upon excitation. researchgate.netmjcce.org.mksci-hub.cat This charge transfer is essential for the generation and separation of electron-hole pairs in organic solar cells. ratedpower.com The extent of conjugation in the phenanthrene backbone plays a role in this charge transfer process.

Thermally Activated Delayed Fluorescence (TADF) Properties

Some phenanthrene derivatives have shown Thermally Activated Delayed Fluorescence (TADF) properties, which are advantageous for OLEDs and potentially for organic solar cells. researchgate.netmjcce.org.mkrsc.org TADF materials can efficiently harvest both singlet and triplet excitons, leading to potentially higher internal quantum efficiencies compared to traditional fluorescent materials that only utilize singlet excitons. rsc.orgworktribe.com TADF relies on a small energy gap between the singlet (S₁) and triplet (T₁) excited states, allowing for reverse intersystem crossing (RISC) from the T₁ to the S₁ state. rsc.org Computational studies on phenanthrene derivatives have investigated their potential for TADF applications, noting that some exhibit narrow triplet-singlet transition energies. researchgate.netmjcce.org.mk

Nonlinear Optical (NLO) Properties

The study of organic compounds for nonlinear optical (NLO) applications is an active area of research, driven by their potential use in photonics, optical computing, and telecommunications. While direct, extensive studies focusing solely on the intrinsic NLO properties of this compound are limited in the provided literature, related chemical structures and material categories offer insights into its potential or indirect involvement.

Research into cyclometallated imidazo-phenanthroline iridium complexes, which feature a structural component related to phenanthrene, has demonstrated high second-order NLO activity. fishersci.at This suggests that molecular frameworks incorporating the phenanthrene moiety, particularly when functionalized and integrated into coordination complexes, can exhibit desirable NLO characteristics. Furthermore, this compound has been noted in the context of the synthesis of 2-naphthol (B1666908) derivatives, some of which have shown NLO activity. fishersci.ca The NLO response in such organic systems can be significantly influenced by factors such as molecular structure, charge transfer characteristics, and, notably, chirality. fishersci.ca The classification of this compound within categories of "Organic Non-Linear Optical (NLO) Materials" in chemical databases further indicates its consideration as a relevant compound in this domain, likely as a potential building block or intermediate in the synthesis of more complex NLO-active structures. fishersci.ca

Development of Nanoporous Materials

Nanoporous materials, such as Metal-Organic Frameworks (MOFs) and porous organic frameworks, are of significant interest for their high surface areas and tunable pore structures, making them suitable for applications in gas storage, separation, and catalysis. This compound's structure suggests its potential utility as a linker or building block in the construction of such extended porous networks.

Chemical databases list this compound under categories including "Metal Organic Framework (MOF) Linkers" and "Organic Framework Building Blocks". fishersci.ca This classification highlights its recognition within the field as a molecule that can be incorporated into the framework structures of these materials. The synthesis of complex polycyclic aromatic systems, including bowl-shaped polyarenes explored for hydrogen storage, has involved compounds structurally related to this compound as synthetic intermediates or components, further illustrating the potential for integrating such units into porous architectures. cenmed.com Studies investigating the adsorption of various aromatic molecules, including this compound, on material surfaces like titanium dioxide (TiO₂) also contribute to the understanding of how such molecules interact with solid supports, which is fundamental to the design of porous adsorbents and catalysts. fishersci.be

Adsorption Applications (e.g., CO₂ Capture, Dye Removal)

The nanoporous materials discussed in Section 5.6, potentially incorporating this compound as a structural component, are highly relevant to adsorption applications, including the capture of carbon dioxide (CO₂) and the removal of dyes from wastewater. The efficacy of these materials in adsorption is directly related to their porosity, surface area, and the specific interactions between the adsorbate molecules and the framework material.